molecular formula C16H21N B3143567 N-phenyladamantan-2-amine CAS No. 52917-67-6

N-phenyladamantan-2-amine

Cat. No.: B3143567
CAS No.: 52917-67-6
M. Wt: 227.34 g/mol
InChI Key: ZEFPCBGROANPME-UHFFFAOYSA-N
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Description

N-phenyladamantan-2-amine is a chemical compound with the molecular formula C16H21N It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenyladamantan-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-adamantanamine with iodobenzene under specific conditions. This reaction typically requires a catalyst and a solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

N-phenyladamantan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyladamantan-2-one, while substitution reactions can produce various substituted adamantane derivatives .

Scientific Research Applications

N-phenyladamantan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural properties make it useful in studying biological interactions and developing new biomolecules.

    Medicine: this compound derivatives have potential therapeutic applications, including antiviral and neuroprotective effects.

    Industry: It is used in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of N-phenyladamantan-2-amine involves its interaction with specific molecular targets. The phenyl and amine groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can affect cellular pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a phenyl group and an adamantane core makes it a versatile compound for various scientific and industrial uses .

Properties

IUPAC Name

N-phenyladamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N/c1-2-4-15(5-3-1)17-16-13-7-11-6-12(9-13)10-14(16)8-11/h1-5,11-14,16-17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFPCBGROANPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200966
Record name Aniline, N-(2-adamantyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52917-67-6
Record name Aniline, N-(2-adamantyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052917676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, N-(2-adamantyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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